molecular formula C21H13FN2OS B2769835 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide CAS No. 865181-60-8

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide

Cat. No.: B2769835
CAS No.: 865181-60-8
M. Wt: 360.41
InChI Key: HJYKSKBEOZOICX-LNVKXUELSA-N
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Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is a synthetic organic compound characterized by its unique structural features, including a fluorinated benzothiazole moiety and a naphthamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated aldehyde under acidic conditions.

    Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is introduced via a nucleophilic substitution reaction, where a propargyl halide reacts with the benzothiazole intermediate.

    Formation of the Naphthamide Moiety: The final step involves the condensation of the benzothiazole derivative with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the naphthamide group, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield epoxides, while reduction of the naphthamide group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated benzothiazole moiety makes it useful in imaging studies, where it can be used to track the distribution and localization of the compound in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of benzothiazole-related pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability under various conditions.

Mechanism of Action

The mechanism of action of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzothiazole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The naphthamide group can enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-benzamide: Similar structure but with a benzamide group instead of a naphthamide group.

Uniqueness

The uniqueness of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide lies in its combination of a fluorinated benzothiazole moiety and a naphthamide group. This combination imparts specific chemical and biological properties that are not observed in similar compounds, such as enhanced binding affinity and unique reactivity patterns.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2OS/c1-2-12-24-18-11-10-15(22)13-19(18)26-21(24)23-20(25)17-9-5-7-14-6-3-4-8-16(14)17/h1,3-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYKSKBEOZOICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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